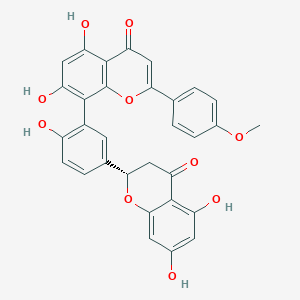

![molecular formula C21H26N2O4 B1156003 (1S,9R,10S,12S,13E)-13-Etiliden-10-hidroxi-18-(hidroximetil)-8,15-diaza pentaciclo [10.5.1.01,9.02,7.09,15] octadeca-2,4,6-trieno-18-carboxilato de metilo CAS No. 60048-88-6](/img/structure/B1156003.png)

(1S,9R,10S,12S,13E)-13-Etiliden-10-hidroxi-18-(hidroximetil)-8,15-diaza pentaciclo [10.5.1.01,9.02,7.09,15] octadeca-2,4,6-trieno-18-carboxilato de metilo

Descripción general

Descripción

CID 91885202 is a natural product found in Alstonia rostrata with data available.

Aplicaciones Científicas De Investigación

Actividad antineoplásica

CBLC137 exhibe propiedades antineoplásicas, convirtiéndolo en un candidato prometedor para la terapia contra el cáncer. Su mecanismo de acción involucra la inhibición de la FACT (Facilitates Chromatin Transcription) chaperona de histonas. FACT juega un papel crucial en la remodelación de la cromatina y la regulación de la transcripción. Al dirigirse a FACT, CBLC137 interrumpe el crecimiento y la supervivencia de las células cancerosas, lo que podría conducir a la regresión tumoral {svg_1}.

Modulación epigenética

Como inhibidor de FACT, CBLC137 afecta la estructura de la cromatina y la expresión genética. Las modificaciones epigenéticas desempeñan un papel fundamental en los procesos celulares, incluida la diferenciación, la proliferación y el desarrollo de enfermedades. Los investigadores están explorando el impacto de CBLC137 en las marcas epigenéticas, como la metilación del ADN y la acetilación de histonas, para descubrir nuevas vías terapéuticas {svg_2}.

Enfermedades neurodegenerativas

La estructura única de CBLC137 sugiere una posible relevancia en los trastornos neurodegenerativos. Los investigadores están investigando su capacidad para modular la función neuronal, proteger contra la neurotoxicidad y promover la supervivencia neuronal. Los estudios preliminares indican que CBLC137 puede ser prometedor para afecciones como la enfermedad de Alzheimer y la enfermedad de Parkinson {svg_3}.

Efectos antiinflamatorios

La inflamación juega un papel crítico en diversas enfermedades, desde trastornos autoinmunes hasta afecciones cardiovasculares. Se están explorando las propiedades antiinflamatorias de CBLC137, particularmente en el contexto de la modulación de la respuesta inmunitaria. Comprender su impacto en las vías inflamatorias podría conducir a intervenciones terapéuticas {svg_4}.

Actividad antiviral

La estructura química de CBLC137 sugiere posibles propiedades antivirales. Los investigadores están investigando sus efectos sobre la replicación viral, la entrada y la respuesta inmunitaria del huésped. Si bien aún se encuentra en las primeras etapas, el potencial antiviral de CBLC137 podría ser valioso para combatir las infecciones virales {svg_5}.

Trastornos metabólicos

Dada su similitud estructural con ciertos productos naturales, CBLC137 puede influir en las vías metabólicas. Los investigadores están estudiando su impacto en el metabolismo de la glucosa, la homeostasis lipídica y la función mitocondrial. Las ideas obtenidas de estos estudios podrían tener implicaciones para trastornos metabólicos como la diabetes y la obesidad {svg_6}.

Propiedades

IUPAC Name |

methyl (1S,9R,10S,12S,13E)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4/c1-3-13-11-23-9-8-20-14-6-4-5-7-16(14)22-21(20,23)17(25)10-15(13)19(20,12-24)18(26)27-2/h3-7,15,17,22,24-25H,8-12H2,1-2H3/b13-3-/t15-,17-,19?,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZBVNLFHYEUHM-MEASUVLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2CCC34C2(C(CC1C3(CO)C(=O)OC)O)NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2CC[C@@]34[C@@]2([C@H](C[C@@H]1C3(CO)C(=O)OC)O)NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.